2,2,3,3-Tetrafluoro-1-phenylpropan-1-one

Description

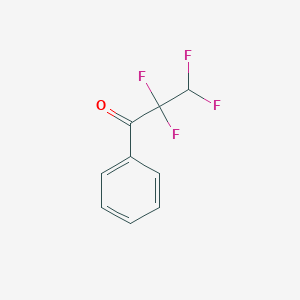

2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated aromatic ketone characterized by a phenyl group at the C1 position and four fluorine atoms at the C2 and C3 positions of the propane backbone. Its molecular structure combines the electron-withdrawing effects of fluorine substituents with the aromatic π-system of the phenyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

CAS No. |

1428-62-2 |

|---|---|

Molecular Formula |

C9H6F4O |

Molecular Weight |

206.14 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

LYWZYIDEVTXKMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |

Synonyms |

1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Comparisons

2,2,3,3-Tetrafluoro-1-propanol

- Structure: Shares the same tetrafluoro substitution pattern (C2 and C3) but replaces the phenylpropanone group with a hydroxyl (-OH) group at C1.

- Molecular Formula : C₃H₄F₄O (MW: 132.05 g/mol) .

- Physical Properties : Boiling point = 109°C; density = 1.47 g/cm³ .

- Key Differences : The hydroxyl group increases polarity compared to the ketone, leading to higher solubility in polar solvents. The absence of an aromatic ring reduces conjugation effects.

2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone

- Structure : Features a trifluoroacetyl group attached to an azulene ring, a bicyclic aromatic system .

- Key Differences: The azulene moiety introduces extended π-conjugation and unique electronic properties compared to the phenyl group.

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane

Physicochemical Properties

Notes:

- The target compound’s molecular weight is estimated based on its structure.

- Fluorine substitution generally lowers boiling points due to reduced intermolecular forces, as seen in 2,2,3,3-Tetrafluoro-1-propanol .

Toxicity and Handling

- 2,2,3,3-Tetrafluoro-1-propanol: Classified as hazardous (危) in the Kanto Reagents catalog, requiring careful handling .

- 1,1,2,3,3,3-Hexafluoro-1-methoxypropane: Limited toxicological data available, highlighting the need for caution when working with poorly studied fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.